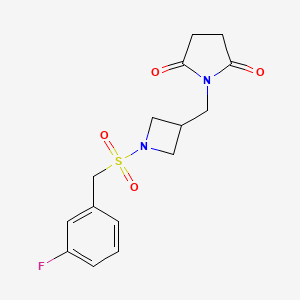

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

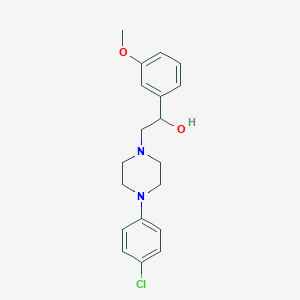

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the regulation of B-cell signaling pathways, and its inhibition has been shown to have therapeutic potential in various diseases.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

A significant application of sulfonamide derivatives, related to the compound of interest, lies in the development of antitumor agents. Research has focused on designing sulfonamide derivatives to achieve potent antitumor effects with low toxicity. For instance, studies have synthesized derivatives containing 5-fluorouracil and nitrogen mustard, aiming at enhanced antitumor activity. One particular study synthesized various compounds, demonstrating high antitumor activity and low toxicity in mice, highlighting the potential of such compounds as novel antitumor drugs (Huang, Lin, & Huang, 2001).

Neuroreceptor Imaging

Another research avenue explores the synthesis of fluorinated derivatives for neuroreceptor imaging. One study detailed the creation of a new positron emission tomography (PET) ligand for nicotinic receptors, indicating its promising application for brain imaging of nicotinic acetylcholine receptors. This demonstrates the compound's relevance in neurological research, providing insights into its binding properties and potential for imaging applications (Doll et al., 1999).

Synthesis of Fluorine-Containing Compounds

The compound's framework has also been utilized in synthesizing fluorine-containing derivatives. One approach involved using fluoroalkylidene-oxetanes and -azetidines, derived from oxetanone and azetidinone, through the Julia–Kocienski reaction. This method facilitated the creation of new precursors for fluorinated four-membered rings, showcasing the compound's utility in developing novel materials with potential pharmaceutical and material science applications (Laporte et al., 2015).

Catalytic Applications

Research has also delved into catalytic applications, where novel ionic liquids incorporating sulfonamide functionalities were synthesized and characterized. These ionic liquids were employed as efficient, homogeneous, and reusable catalysts for synthesizing complex organic molecules, demonstrating the compound's versatility in facilitating chemical reactions (Moosavi-Zare et al., 2013).

Computational Studies

Lastly, computational studies on related Mannich base systems have explored their electronic structure and antioxidant activity. These investigations provided insights into the molecular properties and potential therapeutic applications of such compounds, offering a theoretical foundation for further experimental work (Boobalan et al., 2014).

Eigenschaften

IUPAC Name |

1-[[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4S/c16-13-3-1-2-11(6-13)10-23(21,22)17-7-12(8-17)9-18-14(19)4-5-15(18)20/h1-3,6,12H,4-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVSSAXRNBGLCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2643479.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2643497.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)